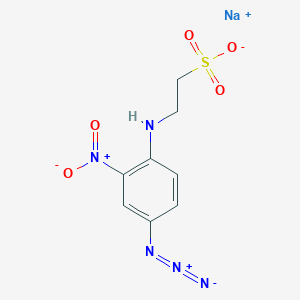
Nap-taurine
Overview
Description
Mechanism of Action
Target of Action
Nap-Taurine primarily targets the anion transport system of the red blood cell . The predominant protein labeled by this compound is known as band 3 . This protein plays a crucial role in the anion transport system, behaving kinetically as though the anions must bind to a specific carrier site for the translocation to occur .
Mode of Action
this compound interacts with its targets in a unique way. This suggests that this compound and chloride compete for the modifier sites of the anion transport system .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to anion transport. This compound appears to inhibit red cell anion exchange reversibly by acting at a non-transporting site, called the modifier site . This interaction influences the anion permeation process, which is crucial for maintaining the balance of ions in the cells .
Pharmacokinetics
It’s known that this compound can bind to the site either reversibly or irreversibly . This binding and unbinding process could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alteration of anion transport. By acting as a reversible inhibitor of sulfate or Cl transport, this compound can affect the balance of ions within the cells . This could potentially lead to changes in cell function and behavior.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of high chloride concentrations in the medium during exposure to light can cause a decrease in both the irreversible binding of this compound to the membrane and the inhibition of chloride exchange . This suggests that the efficacy and stability of this compound’s action can be affected by the surrounding environment.
Biochemical Analysis
Biochemical Properties
Nap-Taurine interacts with various enzymes and proteins. For instance, it has been used in the presence of the protein ribonuclease A . The reactive nitrene from this compound is inserted into those C-H bonds of the protein that are exposed to the solvent . This interaction is significant in the study of fast biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, exposure of cells to intense light with this compound in the external medium results in irreversible inhibition of chloride or sulfate exchange . This irreversible inhibition seems to result from a covalent reaction with the same sites to which this compound binds reversibly in the dark .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. When activated by light, this compound reacts covalently with the binding site before dissociating from it . This mechanism of action is significant in the study of anion transport systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The flash photolysis technique has been employed to generate a reactive aryl nitrene from this compound . This technique allows for the observation of the product’s stability, degradation, and long-term effects on cellular function .
Preparation Methods
Nap-taurine is synthesized from taurine through a series of chemical reactions. The preparation involves the introduction of an azido group and a nitrophenyl group to the taurine molecule. The synthetic route typically follows the method described by Staros and Richards (1974), which includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Azidation: Conversion of the nitro group to an azido group.
Sulfonation: Addition of the sulfonate group to the aminoethyl chain.
Chemical Reactions Analysis
Nap-taurine undergoes several types of chemical reactions, including:
Photoactivation: When exposed to intense light, the azido group forms a highly reactive nitrene, which can covalently bind to nearby molecules.
Covalent Binding: The reactive nitrene can form covalent bonds with amino acid residues in proteins, leading to irreversible inhibition of anion exchange.
Competition with Chloride: High concentrations of chloride ions can decrease the reversible inhibition by this compound, suggesting competitive binding at the anion transport sites.
Scientific Research Applications
Nap-taurine is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Nap-taurine is unique compared to other photoaffinity probes due to its specific binding and inhibition properties. Similar compounds include:
Disulfonic Stilbenes: These compounds also inhibit anion transport but differ in their binding sites and mechanisms.
1-Isothiocyanate-4-benzenesulfonate: Another inhibitor of anion transport, but with different chemical properties and binding affinities.
Fluorodinitrobenzene: This compound interacts with similar sites as this compound but has distinct chemical characteristics.
This compound’s ability to specifically and irreversibly inhibit anion exchange makes it a valuable tool in biochemical and medical research.
Properties
IUPAC Name |
sodium;2-(4-azido-2-nitroanilino)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O5S.Na/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;/h1-2,5,10H,3-4H2,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOYUPVCDYHHSZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421939 | |
| Record name | NAP-TAURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352000-05-6 | |
| Record name | NAP-TAURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352000-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NAP-taurine interact with the anion exchange system?
A1: this compound acts as a reversible inhibitor of anion exchange in the dark, binding to either the transport site or the modifier site of the anion exchange protein, Band 3, depending on its location relative to the cell membrane. [, ] Inside the cell, this compound competes with chloride for the substrate site. [, ] Externally, it exhibits higher inhibitory potency, interacting with a lower-affinity chloride site, likely the modifier site. [, ] Upon exposure to light, this compound binds irreversibly to Band 3, inhibiting anion exchange. []
Q2: What is the significance of the modifier site in anion exchange, and how does this compound help elucidate its role?
A2: The modifier site is distinct from the transport site and plays a crucial role in regulating anion exchange. Binding of specific anions, like iodide, to this site noncompetitively inhibits chloride exchange. [] this compound, exhibiting similar noncompetitive inhibition, serves as a valuable tool for studying this site. [, ] Research suggests that this compound and iodide compete for the same external modifier site, providing insights into the site's location and function. []
Q3: What are the downstream effects of this compound binding to Band 3?
A3: this compound binding, particularly after photoactivation, leads to the inhibition of chloride and sulfate exchange across the red blood cell membrane. [] This inhibition disrupts the normal function of Band 3, which is crucial for maintaining cellular pH and transporting carbon dioxide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


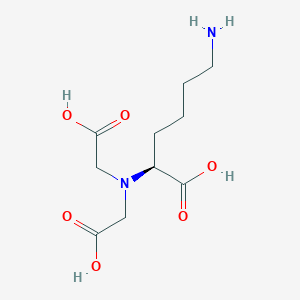
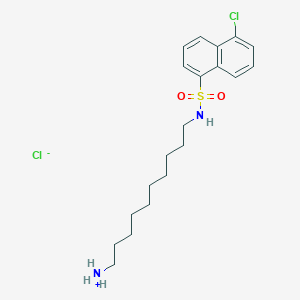
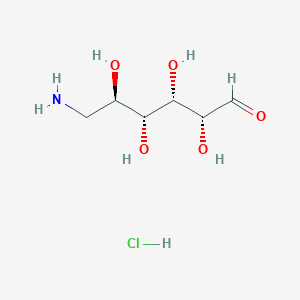
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
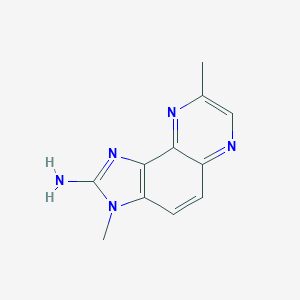
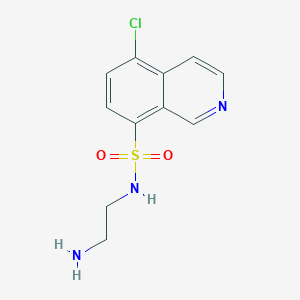
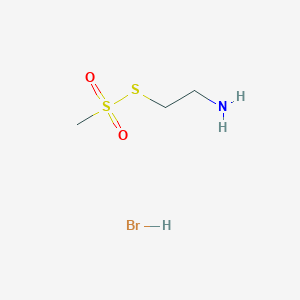
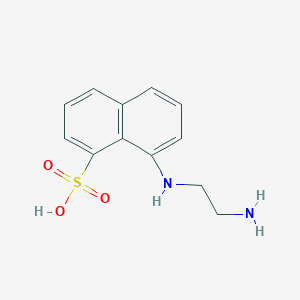
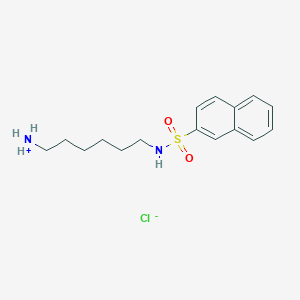

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)
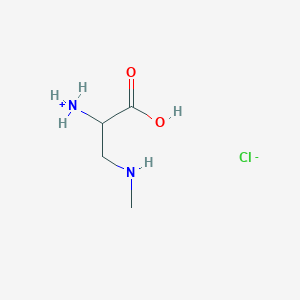
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
